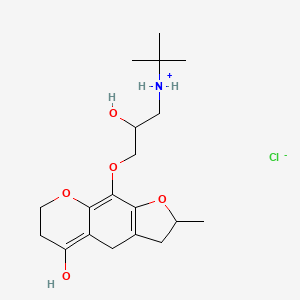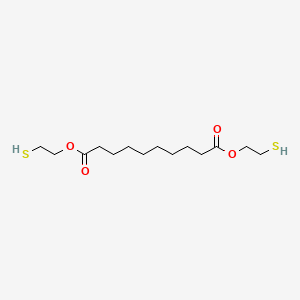
Decanedioic acid, bis(2-mercaptoethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanedioic acid, bis(2-mercaptoethyl) ester: is an organic compound with the molecular formula C14H26O4S2 It is a diester derived from decanedioic acid and 2-mercaptoethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decanedioic acid, bis(2-mercaptoethyl) ester typically involves the esterification of decanedioic acid with 2-mercaptoethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Decanedioic acid, bis(2-mercaptoethyl) ester can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted esters or thiol derivatives.
Scientific Research Applications
Chemistry: Decanedioic acid, bis(2-mercaptoethyl) ester is used as a building block in organic synthesis. Its unique reactivity allows for the creation of complex molecules and polymers.
Biology: In biological research, this compound can be used to study the interactions of sulfur-containing molecules with biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of drugs targeting specific molecular pathways involving sulfur-containing groups.
Industry: In industrial applications, this compound is used as a plasticizer, lubricant, and stabilizer in various formulations. Its ability to modify the physical properties of materials makes it valuable in the production of plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of decanedioic acid, bis(2-mercaptoethyl) ester involves its interaction with molecular targets through its ester and thiol groups. These functional groups can form covalent bonds with proteins, enzymes, and other biomolecules, leading to changes in their activity and function. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Decanedioic acid, bis(2-ethylhexyl) ester: Used as a plasticizer and lubricant.
Decanedioic acid, bis(2-ethoxyethyl) ester: Known for its use in coatings and adhesives.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Used as a UV stabilizer in plastics.
Uniqueness: Decanedioic acid, bis(2-mercaptoethyl) ester is unique due to its thiol groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from other esters of decanedioic acid, which may lack these reactive sulfur-containing groups.
Properties
CAS No. |
60642-69-5 |
|---|---|
Molecular Formula |
C14H26O4S2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
bis(2-sulfanylethyl) decanedioate |
InChI |
InChI=1S/C14H26O4S2/c15-13(17-9-11-19)7-5-3-1-2-4-6-8-14(16)18-10-12-20/h19-20H,1-12H2 |
InChI Key |
ZQYBCMFYQIVHKA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)OCCS)CCCC(=O)OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


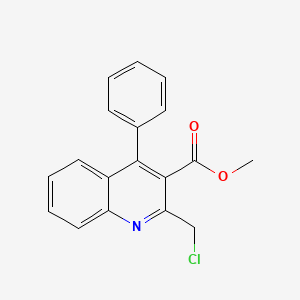
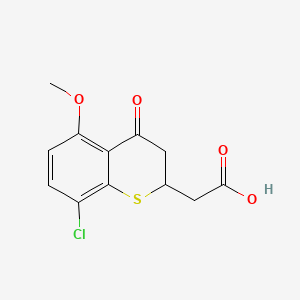
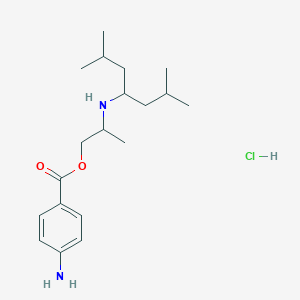
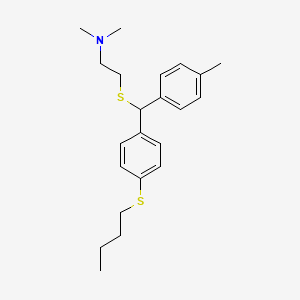
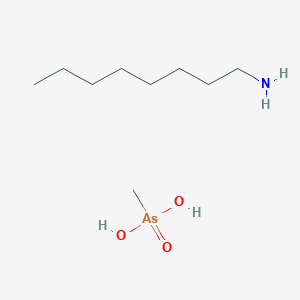

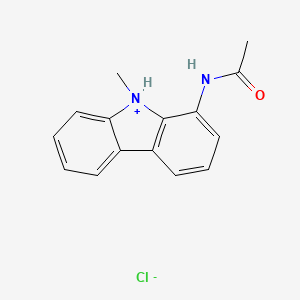

![Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13767126.png)
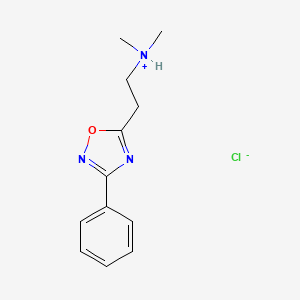
![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)

